molecular formula C20H18ClN3O3S B6545426 2-(4-chlorophenyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}acetamide CAS No. 946272-57-7

2-(4-chlorophenyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}acetamide

Cat. No. B6545426
CAS RN: 946272-57-7
M. Wt: 415.9 g/mol
InChI Key: VSKZASVALTUXDQ-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}acetamide” is a complex organic molecule that contains several functional groups. It has a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also contains a chlorophenyl group, an ethanesulfonyl group, and an acetamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridazine ring and the various functional groups. The chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the acetamide group could participate in various condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group and the aromatic pyridazine ring could affect its solubility and reactivity .

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazoles and pyridazines, have been found to interact with a variety of biological targets . These include enzymes like phosphodiesterase (PDE), receptors, and other proteins involved in cellular signaling . The specific targets of this compound may depend on its structural features and the cellular context in which it is used.

Mode of Action

Based on the information about similar compounds, it can be inferred that it might interact with its targets by binding to their active sites, thereby modulating their activity . This interaction could lead to changes in cellular signaling pathways, resulting in various biological effects.

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of biochemical pathways . These include pathways involved in inflammation, pain perception, and cellular proliferation. The compound could potentially affect these or other pathways depending on its specific targets and mode of action.

Result of Action

Based on the information about similar compounds, it can be inferred that its action could result in a variety of effects, such as modulation of cellular signaling, changes in gene expression, and effects on cellular proliferation and survival .

Safety and Hazards

Without specific data, it’s difficult to provide detailed safety and hazard information for this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve exploring its potential pharmacological activities, given the known activities of many pyridazine derivatives. Additionally, further studies could investigate its synthesis and reactivity .

properties

IUPAC Name

2-(4-chlorophenyl)-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-2-28(26,27)20-11-10-18(23-24-20)15-4-3-5-17(13-15)22-19(25)12-14-6-8-16(21)9-7-14/h3-11,13H,2,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKZASVALTUXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}acetamide

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